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Introduction

D-Psicose, also known as Allulose, is a rare monosaccharide and a C-3 epimer of D-fructose.

[1] It is found naturally in small quantities in foods like figs, raisins, and wheat.[1][2] With

approximately 70% of the sweetness of sucrose but only a fraction of the calories (about 0.2

kcal/g), D-Psicose has emerged as a promising sugar substitute in the context of rising global

rates of obesity and type 2 diabetes.[1][3] Beyond its low-caloric properties, a growing body of

evidence suggests that D-Psicose actively modulates key physiological pathways involved in

appetite control and satiety. This technical guide provides an in-depth overview of the current

scientific understanding of these effects, focusing on hormonal and central nervous system

mechanisms, and details the experimental protocols used in key studies.

Core Mechanisms of Satiety and Appetite
Regulation
D-Psicose appears to exert its influence on appetite through a dual mechanism: stimulating

the release of anorexigenic gut hormones and directly modulating the activity of appetite-

regulating neurons in the central nervous system.

Modulation of Gut Hormone Secretion
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The gastrointestinal (GI) tract is a critical endocrine organ that senses nutrient intake and

releases hormones to regulate hunger and satiety. D-Psicose has been shown to significantly

influence this system.

Stimulation of Anorexigenic Hormones: Enteroendocrine L-cells, located throughout the GI

tract, secrete hormones like glucagon-like peptide-1 (GLP-1) and peptide tyrosine tyrosine

(PYY) in response to nutrient presence.[4][5] These hormones are known to increase

feelings of fullness, slow gastric emptying, and reduce food intake.[4][6][7] Human clinical

trials have demonstrated that D-Psicose administration significantly stimulates the release of

GLP-1, PYY, and cholecystokinin (CCK), another key satiation hormone, when compared to

a water placebo.[4][8][9] This hormonal response is a primary contributor to its satiety-

enhancing effects. In animal models, the increase in GLP-1 has been directly linked to

reduced food intake.[3][10]

Suppression of Orexigenic Hormones: Ghrelin, often termed the "hunger hormone," is

primarily secreted by the stomach and its levels rise to signal hunger. Research in animal

models indicates that D-Psicose can inhibit ghrelin-responsive neurons in the

hypothalamus, thereby counteracting this primary hunger signal.[1][11]

Independence from Sweet Taste Receptor T1R2/T1R3: While glucose induces the release of

GLP-1 and PYY partly through the activation of the gut's sweet taste receptor (T1R2/T1R3),

studies utilizing lactisole, an antagonist of the T1R3 subunit, have revealed that D-Psicose
operates via a different mechanism.[4][8] The D-Psicose-induced secretion of GLP-1 and

PYY was not diminished by the presence of lactisole, indicating that its signaling pathway for

hormone release is independent of the T1R2/T1R3 receptor.[4][8][9]

Central Nervous System Effects on Appetite Control
Beyond its effects in the gut, D-Psicose directly impacts the central command center for

appetite regulation: the hypothalamic arcuate nucleus (ARC). The ARC contains two key

neuronal populations: anorexigenic neurons (e.g., proopiomelanocortin, POMC) that suppress

appetite, and orexigenic neurons (e.g., Neuropeptide Y, NPY) that stimulate it.[1]

Studies on isolated murine ARC neurons have shown that D-Psicose directly inhibits

orexigenic neurons implicated in hunger.[1][11] Specifically, D-Psicose was found to:
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Depress the excitatory signals induced by ghrelin in ARC neurons.[1][12]

Inhibit glucose-sensitive neurons that respond to low glucose levels (a hunger signal).[1][12]

Reduce spontaneous activity in NPY neurons.[1][12]

In line with these cellular findings, direct intracerebroventricular injection of D-Psicose into the

brains of mice suppressed appetite-associated food intake, particularly during the early dark

phase when hunger is typically promoted.[1][11] This demonstrates a direct central action of D-
Psicose in suppressing hunger signals, complementing its peripheral effects on gut hormones.

Quantitative Data on Hormonal and Appetite
Responses
The following tables summarize key quantitative findings from human and animal studies

investigating the effects of D-Psicose.

Table 1: Effects of D-Psicose on Gut Hormone Concentrations in Humans

Study Intervention
Compariso
n

Outcome
Measure

Result p-value

van der Lugt

et al. (2022)

[4][8][9]

25 g D-

Allulose

(intragastric)

Tap Water
Plasma GLP-

1

Significant

increase
< 0.0001

van der Lugt

et al. (2022)

[4][8][9]

25 g D-

Allulose

(intragastric)

Tap Water Plasma PYY
Significant

increase
< 0.0001

van der Lugt

et al. (2022)

[4][8][9]

25 g D-

Allulose

(intragastric)

Tap Water Plasma CCK
Significant

increase
< 0.0001

Table 2: Effects of D-Psicose on Food Intake and Body Weight
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Study Model Intervention
Compariso
n

Outcome
Measure

Result

Iwasaki et al.

(2022)[1]
Mice

Intracerebrov

entricular D-

Allulose

Vehicle
Food Intake

(at 2 & 4 hrs)

Significant

reduction

Cayabyab et

al. (2023)[3]

[13]

Rats (12

weeks)

Western Diet

+ Allulose

Western Diet

+ Stevia

Food

Consumption

Significantly

lower

Cayabyab et

al. (2023)[3]

[13]

Rats (12

weeks)

Western Diet

+ Allulose

Western Diet

+ Stevia

Body Weight

Gain

Significantly

less

Ochiai et al.

(2014)[14]

[15]

Rats (pair-

fed)

High-Sucrose

Diet + 5% D-

Psicose

High-Sucrose

Diet + 5%

Cellulose

Body Fat

Accumulation

Significantly

lower

Han et al.

(2018)[15]

Overweight

Humans

(preliminary)

D-Allulose Placebo Fat Mass
Reduction

observed

Detailed Experimental Protocols
Protocol 1: Human Randomized Controlled Trial on Gut
Hormone Release

Study Design: As detailed by van der Lugt et al. (2022), the study was a randomized,

controlled, double-blind, crossover trial.[8][9]

Participants: The study included 18 healthy participants (5 men) with a mean BMI of 21.9

kg/m ².[8][9]

Intervention: In six separate sessions, participants received an intragastric administration of

one of the following solutions:

25 g D-Allulose in 300 mL tap water
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25 g D-Allulose + 450 ppm lactisole in 300 mL tap water

50 g Erythritol in 300 mL tap water

50 g Erythritol + 450 ppm lactisole in 300 mL tap water

300 mL tap water (Placebo)

300 mL tap water + 450 ppm lactisole

Methodology:

Hormone Analysis: Venous blood samples were collected at baseline and at fixed intervals

post-administration to measure plasma concentrations of GLP-1, PYY, and CCK using

established immunoassays.[8][9]

Appetite Assessment: Subjective sensations of appetite, satiety, and fullness were

assessed using validated Visual Analogue Scales (VAS) at corresponding time intervals.[8]

Gastric Emptying: A ¹³C-sodium acetate breath test was used to determine the rate of

gastric emptying.[8][9]

Data Analysis: Data were analyzed using linear mixed-model analysis to account for the

crossover design and repeated measures.[9]

Protocol 2: Murine Study on Central Nervous System
Effects

Study Design: As described by Iwasaki et al. (2022), this study involved ex vivo neuronal

analysis and in vivo behavioral assessment.[1][12]

Animal Model: Male C57BL/6J mice and NPY-GFP transgenic mice were used.

Methodology:

Neuronal Activity Measurement:

Single neurons were isolated from the hypothalamic ARC of the mice.
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Cytosolic free Ca²⁺ concentration ([Ca²⁺]i), an indicator of neuronal activity, was

measured using fura-2 microfluorometry.[1][12]

The response of these neurons to various stimuli (ghrelin, low glucose) was recorded

before and after the application of D-Allulose to the superfusion solution.[1][12]

Central Administration and Food Intake:

A guide cannula was surgically implanted for intracerebroventricular (ICV) injection of D-

Allulose directly into the brain.

Following a recovery period, D-Allulose was injected at the beginning of the dark phase

(the active feeding period for mice).

Cumulative food intake was precisely measured at 2, 4, 6, and 24 hours post-injection.

[1]
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Caption: D-Psicose dual-action satiety signaling pathway.
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Crossover Study Design
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Caption: Workflow for a human crossover trial on D-Psicose.
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Caption: D-Psicose's central inhibition of hunger neurons.

Conclusion
D-Psicose (Allulose) demonstrates significant potential as a functional ingredient for appetite

regulation and weight management. Its efficacy stems from a multi-pronged physiological

mechanism that involves both peripheral and central pathways. In the periphery, it stimulates

the release of key anorexigenic gut hormones, including GLP-1 and PYY, through a pathway

that is notably independent of the T1R2/T1R3 sweet taste receptor. Centrally, it acts directly on

the hypothalamus to inhibit orexigenic neurons that drive hunger. The combined effect of these

actions is an increase in satiety and a reduction in food intake. For researchers and

professionals in drug development, D-Psicose represents a compelling non-pharmacological

agent for modulating the gut-brain axis to promote metabolic health. Further long-term clinical

trials in diverse populations are warranted to fully elucidate its role in sustained weight

management and as a potential adjunct therapy for metabolic disorders.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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